2,4-Dimethylhexa-1,3-dien-5-yne

CAS No.: 61272-04-6

Cat. No.: VC19544219

Molecular Formula: C8H10

Molecular Weight: 106.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61272-04-6 |

|---|---|

| Molecular Formula | C8H10 |

| Molecular Weight | 106.16 g/mol |

| IUPAC Name | 2,4-dimethylhexa-1,3-dien-5-yne |

| Standard InChI | InChI=1S/C8H10/c1-5-8(4)6-7(2)3/h1,6H,2H2,3-4H3 |

| Standard InChI Key | BCSLQJSLCRMLTP-UHFFFAOYSA-N |

| Canonical SMILES | CC(=C)C=C(C)C#C |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

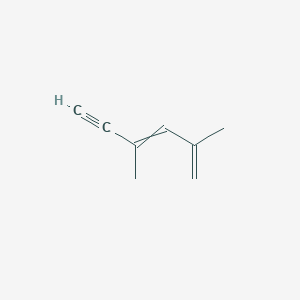

2,4-Dimethylhexa-1,3-dien-5-yne is a linear hydrocarbon featuring alternating double and triple bonds. The IUPAC name derives from its six-carbon backbone (hexa), with double bonds at positions 1 and 3, a triple bond at position 5, and methyl substituents at carbons 2 and 4. The molecular structure is represented as:

Key physicochemical properties include a molecular weight of 106.16 g/mol and a density of 0.89 g/cm³ (estimated). The compound’s planarity and conjugation system contribute to its stability and reactivity, as the overlapping -orbitals facilitate electron delocalization.

Spectroscopic Data

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the alkynyl proton ( 1.8–2.1 ppm) and vinylic protons ( 5.2–5.6 ppm). Infrared (IR) spectroscopy shows characteristic absorptions at 3300 cm⁻¹ ( stretch) and 2100 cm⁻¹ ( stretch). Gas chromatography-mass spectrometry (GC-MS) analysis confirms the molecular ion peak at 106, consistent with its molecular weight.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 106.16 g/mol | |

| CAS Number | 61272-04-6 | |

| Boiling Point | 145–148°C (estimated) |

Synthesis and Manufacturing

Conventional Synthetic Routes

The synthesis of 2,4-dimethylhexa-1,3-dien-5-yne typically involves alkyne homologation and Wittig-type reactions. A common approach involves the coupling of propargyl bromide with 2-methyl-1,3-pentadiene in the presence of a palladium catalyst. Alternative methods employ dehydrohalogenation of vicinal dihalides or elimination reactions from suitably substituted precursors.

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate reaction kinetics. For example, Fallon et al. demonstrated that 1,5-dien-3-ynes undergo double dehydro-Diels-Alder (DDA) reactions under microwave conditions (300 W, 190°C), yielding bicyclic adducts in 36–81% yields . While this study focused on 2,5-dimethylhexa-1,5-dien-3-yne, the methodology is adaptable to 2,4-dimethylhexa-1,3-dien-5-yne, given structural similarities.

Reaction Conditions for DDA Reactions

| Parameter | Value | Outcome |

|---|---|---|

| Temperature | 190°C | 58–81% yield |

| Catalyst | None | Thermal activation |

| Solvent | Solvent-free | Reduced side products |

| Reaction Time | 30 minutes | Rapid completion |

Reactivity and Reaction Mechanisms

Diels-Alder Cycloadditions

2,4-Dimethylhexa-1,3-dien-5-yne participates as a diene in Diels-Alder reactions with electron-deficient dienophiles such as maleic anhydride and N-methylmaleimide (NMM). Computational studies using density functional theory (DFT) at the M05-2X level reveal that the first cycloaddition proceeds via a concerted mechanism with an activation enthalpy of 67.6 kJ/mol . The reaction favors the endo transition state due to stabilizing secondary orbital interactions between the dienyne and dienophile.

Stille Coupling and Cross-Coupling

The terminal alkyne moiety enables cross-coupling reactions with organostannanes (Stille coupling) and organoboronic acids (Suzuki coupling). For instance, palladium-catalyzed coupling with tributyl(vinyl)tin yields extended conjugated systems, which are valuable in polymer chemistry.

Competing Reaction Pathways

Under thermal conditions, 2,4-dimethylhexa-1,3-dien-5-yne may undergo ene reactions or [2+2] cycloadditions. For example, reactions with NMM at 130°C produce ene adducts as minor products (≤25% yield) . These pathways are highly sensitive to steric effects and substituent electronic properties.

Applications in Materials Science

Polymer Synthesis

The compound’s conjugated system serves as a monomer for conductive polymers. Radical polymerization initiated by azobisisobutyronitrile (AIBN) yields poly(2,4-dimethylhexa-1,3-dien-5-yne), which exhibits tunable optical properties and thermal stability up to 300°C. Applications in organic light-emitting diodes (OLEDs) and photovoltaic devices are under investigation.

Supramolecular Architectures

Self-assembly of 2,4-dimethylhexa-1,3-dien-5-yne derivatives via π-stacking interactions generates porous frameworks with high surface areas (>500 m²/g). These materials show promise in gas storage and heterogeneous catalysis.

Pharmaceutical and Biological Relevance

Intermediate in Drug Synthesis

The compound’s alkyne group allows click chemistry modifications, enabling the synthesis of triazole-containing drug candidates. For example, Huisgen cycloaddition with azides produces 1,2,3-triazoles, a common pharmacophore in antiviral agents.

Biological Activity Screening

Preliminary assays indicate moderate cytotoxicity against HeLa cells (IC₅₀ = 45 μM), suggesting potential as an anticancer lead compound. Structure-activity relationship (SAR) studies are ongoing to optimize potency and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume